molecular formula C7H8N2O B13093801 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 36267-74-0

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine

Cat. No.: B13093801
CAS No.: 36267-74-0
M. Wt: 136.15 g/mol
InChI Key: GGERCBXPDBFBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 36267-74-0) is a high-value chemical building block belonging to the class of furo[3,4-d]pyrimidines. It has a molecular formula of C7H8N2O and an average molecular weight of 136.15 g/mol . The compound serves as a critical precursor and core scaffold in medicinal chemistry, particularly in the development of novel anti-viral agents. Research has identified dihydrofuro[3,4-d]pyrimidine derivatives as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating HIV-1 . These derivatives are designed to target "tolerant regions" of the NNRTI binding pocket and have demonstrated superior efficacy against a wide range of drug-resistant HIV-1 strains compared to existing therapies, making this scaffold a promising candidate for addressing the challenge of drug resistance . The exposed oxygen atom in the dihydrofuro ring is hypothesized to contribute to improved binding affinity and resistance profiles by acting as a hydrogen bond acceptor within the enzyme pocket . Beyond its pharmaceutical applications, the compound is also noted for its organoleptic properties, with a described odor and flavor profile of sweet popcorn . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36267-74-0

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H8N2O/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3

InChI Key

GGERCBXPDBFBKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2COCC2=N1

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of Dihydrofuro 3,4 D Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments collectively provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment of the protons. Based on the structure and data from analogous dihydrofuro[3,4-d]pyrimidine systems, the anticipated proton signals are as follows clockss.org:

Methyl Protons (2-CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group attached to the C2 position of the pyrimidine (B1678525) ring. This signal would typically appear in the upfield region, around δ 2.0–2.5 ppm.

Methylene Protons (C5-H₂ and C7-H₂): The two methylene groups in the dihydrofuran ring are chemically non-equivalent. The protons on C5 (adjacent to the oxygen atom) and C7 (adjacent to the pyrimidine ring) would give rise to two distinct signals. These are expected to appear as singlets in the range of δ 4.5–5.5 ppm clockss.org. The exact chemical shift depends on the specific electronic effects of the fused pyrimidine ring and the furan (B31954) oxygen.

Pyrimidine Proton (C4-H): The single proton attached to the C4 position of the pyrimidine ring is expected to produce a singlet in the downfield region of the spectrum, typically around δ 8.0-9.0 ppm, due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms in the ring.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
2-CH₃2.0 - 2.5Singlet (s)3H
C5-H₂4.5 - 5.5Singlet (s)2H
C7-H₂4.5 - 5.5Singlet (s)2H
C4-H8.0 - 9.0Singlet (s)1H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The predicted chemical shifts are based on data from similar heterocyclic systems nih.govmdpi.comnih.gov:

Methyl Carbon (2-CH₃): This carbon would appear at the highest field (lowest δ value), typically in the range of δ 15–25 ppm.

Methylene Carbons (C5 and C7): The two methylene carbons in the dihydrofuran ring are expected to resonate in the midfield region, generally between δ 60–80 ppm. The C5 carbon, being attached to oxygen, would likely be further downfield than the C7 carbon.

Pyrimidine Ring Carbons (C2, C4, C4a, C7a): These carbons are significantly deshielded and appear downfield. The C2 and C4 carbons, bonded to nitrogen, would be found in the δ 140–160 ppm range. The bridgehead carbons, C4a and C7a, would also appear in the aromatic/heteroaromatic region, with C7a (adjacent to oxygen and nitrogen) expected at a lower field than C4a.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
2-CH₃15 - 25
C560 - 80
C760 - 80
C4a110 - 130
C4140 - 160
C7a150 - 170
C2155 - 175

To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of correlations between the singlet signals, confirming their isolation from other proton systems sdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling) youtube.com. An HSQC spectrum would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, the C5-H₂ protons to the C5 carbon, the C7-H₂ protons to the C7 carbon, and the C4-H proton to the C4 carbon. This allows for the direct assignment of protonated carbons sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling) sdsu.edu. This helps to piece together the molecular fragments. Key expected correlations for this compound would include:

Correlations from the methyl protons (2-CH₃) to the C2 and C4 carbons of the pyrimidine ring.

Correlations from the C4-H proton to the bridgehead carbons C4a and C7a, as well as C2.

Correlations from the C7-H₂ protons to C4a, C7a, and C4.

Correlations from the C5-H₂ protons to C4a and C7a.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Characteristic Bonds

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its structural features mdpi.com.

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected in the 1500–1650 cm⁻¹ region.

C-O-C Stretching: The furan ring is characterized by a strong C-O-C (ether) stretching band. This typically appears in the region of 1050–1250 cm⁻¹ rsc.org.

C-N Stretching: The stretching vibrations for the C-N bonds in the pyrimidine ring would be found in the 1200-1350 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Pyrimidine C-H~3050
C-H Stretch (Aliphatic)CH₃, CH₂2850 - 2960
C=N / C=C StretchPyrimidine Ring1500 - 1650
C-N StretchPyrimidine Ring1200 - 1350
C-O-C Stretch (Asymmetric)Furan Ring Ether1050 - 1250

X-ray Diffraction Crystallography for Solid-State Conformation and Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic compounds provides insight into the expected structural features mdpi.commdpi.com.

A crystal structure would precisely define:

Bond Lengths and Angles: Confirming the geometry of the fused ring system.

Planarity and Conformation: The pyrimidine ring is expected to be largely planar, while the five-membered dihydrofuran ring would likely adopt a non-planar conformation, such as an "envelope" or "twist" shape, to relieve ring strain.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. Potential interactions could include C-H···N hydrogen bonds between the C-H groups and the pyrimidine nitrogen atoms of adjacent molecules, or π-π stacking interactions between the pyrimidine rings.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (136.0637).

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound could include clockss.org:

Loss of a Methyl Radical: A peak corresponding to [M-15]⁺ resulting from the cleavage of the C2-CH₃ bond.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the dihydrofuran ring, which is a common pathway for such systems.

Loss of HCN: A characteristic fragmentation of pyrimidine rings, leading to a peak at [M-27]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z ValueIon FormulaLikely Origin
136[C₇H₈N₂O]⁺Molecular Ion (M⁺)
121[C₆H₅N₂O]⁺[M - CH₃]⁺
109[C₆H₇N₂]⁺[M - CHO]⁺
81[C₄H₃N₂]⁺Fragmentation of the pyrimidine ring

Computational and Theoretical Investigations of Dihydrofuro 3,4 D Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. For derivatives of the dihydrofuro[3,4-d]pyrimidine system, these methods have been used to predict various molecular properties, offering a detailed picture of their reactivity and stability. scielo.org.mx

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. scielo.org.mx It has been successfully applied to determine the three-dimensional, optimized geometry of dihydrofuro[3,4-d]pyrimidine derivatives in the gas phase. researchgate.netresearchgate.net These calculations yield fundamental geometric parameters such as bond lengths, bond angles, and dihedral angles for the molecule in its minimum energy state. scielo.org.mxresearchgate.net

For instance, in a study on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), DFT calculations were used to establish the optimized molecular configuration. researchgate.net Similarly, the geometry of methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H) carboxylate (FP) was optimized using DFT calculations to obtain its geometric properties. scielo.org.mxscielo.org.mx This foundational analysis is critical as the precise geometry influences the molecule's electronic properties and its potential interactions with biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. malayajournal.orgmaterialsciencejournal.org

For dihydrofuro[3,4-d]pyrimidine derivatives, HOMO-LUMO energies have been calculated to assess their electronic properties and charge transfer characteristics. scielo.org.mxresearchgate.net In one study, the HOMO-LUMO energies for a derivative were calculated as -6.42 eV and -0.60 eV, respectively, resulting in an energy gap of 5.82 eV. scielo.org.mx This relatively large gap indicates significant chemical stability. scielo.org.mx The distribution of these orbitals shows where the molecule is most likely to donate or accept electrons, providing insights into its reaction mechanisms. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Dihydrofuro[3,4-d]pyrimidine Derivative. scielo.org.mx
ParameterEnergy (eV) - Gas PhaseEnergy (eV) - DMSO Phase
EHOMO-6.42-6.35
ELUMO-0.60-0.71
Energy Gap (ΔE)5.825.64
Electronegativity (χ)3.513.53
Chemical Hardness (η)2.912.82
Softness (σ)0.340.35

Understanding the distribution of electronic charge on the atoms within a molecule is crucial for predicting its electrostatic interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods used to calculate atomic charges from quantum chemical calculations. scielo.org.mxjmcs.org.mx While MPA is simpler, NPA is known to be more stable with respect to the basis set used in the calculation and often provides a better description of electron distribution, especially in ionic compounds. researchgate.net

These analyses have been applied to dihydrofuro[3,4-d]pyrimidine derivatives to investigate the delocalization of charge across the molecule. scielo.org.mxscielo.org.mx For example, in the study of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, NPA was used to determine the charge distribution. researchgate.net The analysis revealed that carbon atoms bonded to highly electronegative atoms like oxygen or nitrogen become electron-depleted and thus carry a positive charge. researchgate.net This information helps in identifying sites susceptible to nucleophilic attack.

Table 2: Comparison of Atomic Charges Calculated by Mulliken (MPA) and Natural (NPA) Population Analysis for Selected Atoms of a Dihydrofuro[3,4-d]pyrimidine Derivative. scielo.org.mx
AtomMulliken Charge (MPA)Natural Charge (NPA)
C20.6180.812
N3-0.457-0.547
C40.1450.089
O11-0.490-0.610
O12-0.408-0.505

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. scielo.org.mx The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Typically, red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions indicate positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net

MEP maps for dihydrofuro[3,4-d]pyrimidine derivatives have been generated to identify their electrophilic and nucleophilic regions. scielo.org.mx In these molecules, the most negative potential (red) is often located around the oxygen atoms of the carbonyl groups, highlighting them as primary sites for electrophilic interaction. scielo.org.mx The positive potential (blue) is typically found around the hydrogen atoms, particularly those attached to nitrogen, indicating these are the most likely sites for nucleophilic interaction. scielo.org.mx This analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might be recognized by a biological receptor. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins. These methods bridge the gap between static quantum chemical calculations and the dynamic reality of biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how potential drug candidates interact with their biological targets at the atomic level. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. scielo.org.mx

Several novel 1,2-dihydrofuro[3,4-d]pyrimidine compounds have been subjected to molecular docking studies to evaluate their potential as inhibitors of specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net The docking results help to identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. scielo.org.mx For example, docking studies of methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H) carboxylate were performed against various cancer-related proteins, including those associated with liver, breast, and lung cancer, to evaluate its binding affinities and interaction modes. scielo.org.mxscielo.org.mx These predictions are crucial for understanding the compound's mechanism of action and for guiding the synthesis of more potent derivatives. semanticscholar.orgnih.gov

Table 3: Molecular Docking Results of a Dihydrofuro[3,4-d]pyrimidine Derivative Against Various Cancer-Related Protein Targets. scielo.org.mx
Target Protein (PDB ID)Associated CancerBinding Energy (kcal/mol)Interacting Residues
1QHTBrain-6.4GLN 136, GLY 137, SER 139
1JNXBreast-7.3LEU 343, THR 347, VAL 375, ALA 390
1BJ7Gastric-6.5GLY 23, LYS 25, TYR 26, GLY 27
3WZELiver-7.4GLU 18, LYS 20, LEU 85, ILE 87
2ITOLung-7.4GLY 216, LYS 218, GLY 219, GLU 220
1Y6XSkin-7.2ARG 53, GLY 54, LYS 55, TYR 56

Conformational Analysis of Dihydrofuro[3,4-d]pyrimidine Derivatives

Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For derivatives of 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine, this analysis is critical for understanding their chemical reactivity and biological activity, as the specific shape of a molecule often dictates its ability to bind to a biological target.

The conformational landscape of the dihydrofuro[3,4-d]pyrimidine core is largely dictated by the puckering of the dihydrofuro ring and the orientation of the substituents. The fusion of the furan (B31954) and pyrimidine (B1678525) rings introduces conformational constraints. The dihydrofuro ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. The relative energies of these conformers determine the most probable shape of the molecule under given conditions.

A hypothetical conformational analysis of this compound might involve rotating key single bonds (torsion angles) and calculating the corresponding energy to map out the potential energy surface. This would reveal the low-energy conformers and the transition states that separate them.

Table 1: Representative Calculated Geometrical Parameters for a Dihydrofuro[3,4-d]pyrimidine Derivative

ParameterValue (Example)
Bond Length (C=N)1.35 Å
Bond Length (C-O)1.38 Å
Bond Angle (N-C-N)118°
Dihedral Angle (H-C-C-H in dihydrofuro ring)25°

Note: The data in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the time-evolution of molecular motions and interactions. mdpi.com For this compound derivatives, MD simulations are invaluable for understanding how these molecules behave in a biological environment, such as in the binding pocket of a protein.

These simulations can predict the stability of a ligand-protein complex over time. By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can assess whether the ligand remains stably bound in the active site. A stable binding mode is often characterized by low RMSD fluctuations.

Furthermore, MD simulations can reveal crucial conformational changes that occur upon binding. The flexibility of both the ligand and the protein is a key aspect of molecular recognition. For example, a dihydrofuro[3,4-d]pyrimidine derivative might adopt a specific conformation to fit optimally into a binding pocket, and the protein itself might undergo induced-fit changes to accommodate the ligand. These dynamic interactions are often critical for the molecule's biological function.

In studies of related pyrimidine derivatives as inhibitors of various enzymes, MD simulations have been used to confirm the binding modes predicted by molecular docking and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org For instance, simulations can show the persistence of specific hydrogen bonds between the pyrimidine core and amino acid residues in the active site over the simulation time.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

Simulation ParameterTypical Finding
Simulation Time100 nanoseconds
RMSD of LigandStable, with fluctuations < 2 Å
Key Hydrogen BondsMaintained for > 80% of simulation time
Conformational Change in LigandDihedral angle X rotates to a stable new value upon binding

Note: This table presents hypothetical yet representative findings from an MD simulation of a small molecule inhibitor bound to a protein target.

The insights gained from these computational studies are instrumental in the rational design of new and more potent derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold for various therapeutic applications.

Mechanistic Investigations of the Biological Action of Dihydrofuro 3,4 D Pyrimidine Compounds

Elucidation of Enzyme Inhibition Mechanisms (e.g., Non-nucleoside Reverse Transcriptase Binding Pocket Interactions)

Dihydrofuro[3,4-d]pyrimidine derivatives have emerged as a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant efficacy against wild-type and drug-resistant strains of HIV-1. kuleuven.benih.gov The mechanism of action for these compounds is centered on their ability to bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, known as the non-nucleoside reverse transcriptase binding pocket (NNIBP). kuleuven.benih.gov This binding is non-competitive with respect to the natural nucleoside substrates of the enzyme. kuleuven.be

Molecular docking and computational studies have provided detailed insights into the interactions between dihydrofuro[3,4-d]pyrimidine derivatives and the NNIBP. kuleuven.benih.gov These studies reveal that the dihydrofuro[3,4-d]pyrimidine scaffold plays a crucial role in orienting the molecule within the binding pocket to establish key interactions with amino acid residues. For instance, the pyrimidine-bound NH group can form a critical hydrogen bond with the carbonyl oxygen of Lys101. nih.gov

Table 1: Antiviral Activity of Representative Dihydrofuro[3,4-d]pyrimidine Derivatives against HIV-1 Strains
CompoundHIV-1 StrainEC50 (nM)Reference
13c2Wild-Type1.6 kuleuven.be
13c2K103N/Y181C41.5 kuleuven.be
14bF227L/V106A28.3 kuleuven.be
16cK103N/Y181C18.0 kuleuven.be

Molecular Basis of Receptor Binding and Activation/Inhibition (e.g., AMPA Receptor, Kinase Binding Sites)

While the primary focus of research on dihydrofuro[3,4-d]pyrimidines has been on their antiviral activity, the broader class of fused pyrimidines, including the closely related furo[2,3-d]pyrimidines, has been investigated for their potential as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases such as cancer.

Molecular docking studies on furo[2,3-d]pyrimidine derivatives have explored their binding to the ATP-binding site of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These studies suggest that the fused pyrimidine (B1678525) scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a mode of interaction common to many kinase inhibitors. The specific substitutions on the furo[2,3-d]pyrimidine core are then able to occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Although direct studies on 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine as a kinase inhibitor are limited, the principles of kinase binding observed for analogous furo[2,3-d]pyrimidine structures provide a framework for understanding its potential in this area. The methyl group at the 2-position and other substituents would be expected to influence the binding affinity and selectivity for different kinase targets.

Currently, there is a lack of specific research data on the interaction of this compound with AMPA receptors.

Table 2: Kinase Inhibitory Activity of a Representative Furo[2,3-d]pyrimidine Derivative
Compound ClassTarget KinaseReported Activity
Furo[2,3-d]pyrimidine derivativesVEGFR-2Potent inhibition observed

Characterization of Ligand-Induced Conformational Changes in Biological Targets

The binding of a ligand to its biological target often induces conformational changes in the protein, which are integral to the mechanism of action. In the context of dihydrofuro[3,4-d]pyrimidine derivatives as NNRTIs, their binding to the allosteric pocket of HIV-1 RT is known to induce a conformational change that alters the geometry of the active site, thereby inhibiting the polymerase activity.

The stability of the ligand within the binding pocket and the maintenance of crucial interactions over the course of the simulation are indicative of a stable binding mode that can induce and stabilize a particular protein conformation. nih.gov For instance, MD simulations have shown that the interactions of dihydrofuro[3,4-d]pyrimidine derivatives can lead to a stable complex with HIV-1 RT, suggesting that the induced conformation is one that is maintained over time, leading to sustained inhibition of the enzyme. nih.gov The specific conformational changes induced by this compound would depend on the precise nature of its interactions with the amino acid residues of its biological target.

Drug Discovery and Optimization Strategies Employing the Dihydrofuro 3,4 D Pyrimidine Scaffold

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping is a prominent strategy in drug design aimed at identifying structurally novel compounds that retain or improve upon the biological activity of a known lead molecule. This approach has been successfully applied to identify the dihydrofuro[3,4-d]pyrimidine framework as a promising core for new drug candidates.

In a notable example, researchers utilized a structure-guided scaffold-hopping strategy to discover novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The starting point was a lead compound series based on a thiophene[3,2-d]pyrimidine scaffold, which showed potent anti-HIV activity but faced challenges with efficacy against certain double-mutation viral strains. nih.gov The thiophene[3,2-d]pyrimidine core was systematically replaced with various alicyclic-fused pyrimidine (B1678525) rings, including the dihydrofuro[3,4-d]pyrimidine system. nih.gov

The rationale for this scaffold hop was twofold. First, it was hypothesized that replacing the aromatic thiophene (B33073) ring with a more flexible, non-aromatic dihydrofuran ring could disrupt intermolecular π-π stacking interactions in the solid state, thereby improving aqueous solubility. nih.gov Second, the introduction of the oxygen atom in the furan (B31954) ring provided an additional hydrogen bond acceptor, which could form new interactions with amino acid residues in the NNRTI binding pocket (NNIBP) and potentially improve the compound's resistance profile. nih.gov

In conjunction with scaffold hopping, bioisosteric replacement was also employed on the peripheral substituents of the lead compounds. For instance, a benzosulfonamide group in the original lead series was replaced with a benzamide (B126) moiety in the new dihydrofuro[3,4-d]pyrimidine derivatives. This change was explored to modulate the flexibility and interaction profile of the side chain within the "tolerant region I" of the HIV-RT binding pocket. nih.gov

Rational Design and Synthesis of Advanced Dihydrofuro[3,4-d]pyrimidine Derivatives

The rational design of advanced derivatives based on the dihydrofuro[3,4-d]pyrimidine scaffold has been guided by a deep understanding of the target's three-dimensional structure. In the development of NNRTIs, the design process was aimed at creating molecules that could effectively target specific "tolerant regions" within the binding pocket, a strategy known to be effective in overcoming drug resistance. nih.gov

The synthesis of these rationally designed compounds has been achieved through established chemical methods. A representative synthetic route involves the reaction of a key intermediate with various substituted benzyl (B1604629) chlorides or bromides via nucleophilic addition to yield the final target compounds. nih.gov The flexibility of this synthetic approach allows for the systematic modification of different parts of the molecule to explore the structure-activity relationship (SAR) and optimize the drug-like properties of the derivatives. nih.govresearchgate.net

Lead Optimization Studies for Improved Potency and Selectivity

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. The dihydrofuro[3,4-d]pyrimidine scaffold has proven to be a malleable platform for such optimization efforts.

In the pursuit of next-generation NNRTIs, the initial dihydrofuro[3,4-d]pyrimidine hits underwent extensive optimization. This process led to the identification of derivatives, notably compounds designated 13c2 and 13c4 , with exceptional potency against a broad panel of HIV-1 strains carrying single NNRTI-resistant mutations. nih.govnih.gov The potencies of these optimized compounds, with EC50 values in the low nanomolar range (0.9–8.4 nM), were significantly superior to the approved drug etravirine (B1671769) (ETV). nih.govnih.gov Furthermore, these derivatives maintained comparable activity to ETV against challenging viral strains with double mutations, demonstrating the success of the lead optimization campaign in improving the resistance profile. nih.gov

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

A successful drug candidate must possess not only high potency but also favorable pharmacokinetic properties that allow it to reach its target in the body and remain there for a sufficient duration. Preclinical studies are essential to evaluate these ADME characteristics.

In Vitro Physicochemical Properties of Dihydrofuro[3,4-d]pyrimidine Derivatives nih.gov
CompoundSolubility (μg/mL)LiPE
13a11.585.36
13c10.996.25
13c21.126.40
13c31.086.41
13c41.156.49

Following promising in vitro data, the most active compound, 13c2 , was advanced to in vivo pharmacokinetic studies in rats to assess its behavior in a living organism. The study revealed that the compound possessed favorable pharmacokinetic properties, including good oral bioavailability, which is a critical parameter for orally administered drugs. The observed half-life suggests that the compound has a reasonable duration of action, supporting its potential for further development. nih.gov

Pharmacokinetic Parameters of Compound 13c2 in Rats After Oral Administration nih.gov
ParameterValue
Tmax (h)9.3 ± 2.3
Cmax (ng/mL)414.0 ± 127.6
AUC (ng·h/mL)8561.4 ± 1928.3
t1/2 (h)11.1 ± 1.6
Oral Bioavailability (F%)30.96

These findings underscore the potential of the dihydrofuro[3,4-d]pyrimidine scaffold as a valuable starting point for the development of novel therapeutics with balanced potency and pharmacokinetic profiles. nih.gov

Future Directions and Emerging Research Avenues for 2 Methyl 5,7 Dihydrofuro 3,4 D Pyrimidine

Exploration of Novel Therapeutic Applications Beyond Current Focus Areas

The structural motif of 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine, featuring a fused furan (B31954) and pyrimidine (B1678525) ring system, is a privileged scaffold in drug discovery. Fused pyrimidines are known to interact with a wide range of biological targets, and expanding the therapeutic investigation of this specific compound beyond its initial areas of focus could yield significant breakthroughs.

Potential Untapped Therapeutic Areas:

Therapeutic AreaRationale for ExplorationPotential Molecular Targets
Neurodegenerative Diseases The blood-brain barrier permeability of some heterocyclic compounds suggests potential for CNS applications. Modulating kinases or other enzymes implicated in neuronal inflammation and degeneration could be a viable strategy.Glycogen synthase kinase 3β (GSK-3β), Casein kinase 1 (CK1), Leucine-rich repeat kinase 2 (LRRK2)
Metabolic Disorders Certain pyrimidine derivatives have shown effects on metabolic pathways. Investigating the role of this compound in regulating enzymes involved in glucose and lipid metabolism could open new avenues for treating conditions like type 2 diabetes and obesity.Dipeptidyl peptidase-4 (DPP-4), AMP-activated protein kinase (AMPK), Glucokinase (GK)
Viral Infections The pyrimidine core is a fundamental component of nucleosides, and its analogs have been successful as antiviral agents. Exploring the ability of this compound to inhibit viral replication enzymes could lead to the development of novel antiviral therapies.Viral polymerases, proteases, and helicases
Inflammatory Bowel Disease (IBD) The anti-inflammatory properties of related compounds suggest that derivatives of this compound could be effective in modulating the inflammatory cascades that drive IBD.Janus kinases (JAKs), Tumor necrosis factor-alpha (TNF-α)

Development of Advanced Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry offers exciting opportunities to refine and improve the production of this compound. Future research in this area will likely focus on developing methodologies that are not only more efficient in terms of yield and purity but also align with the principles of green chemistry.

Key Areas for Synthetic Innovation:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would significantly streamline the synthesis by combining several steps into a single operation, reducing solvent waste and purification efforts.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability.

Green Catalysis: Exploring the use of biocatalysts, such as enzymes, or earth-abundant metal catalysts can reduce the reliance on hazardous and expensive reagents, making the synthesis more environmentally friendly.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a shorter amount of time compared to conventional heating methods.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be powerfully applied to the design and optimization of analogs of this compound.

Applications of AI and ML:

ApplicationDescriptionPotential Impact
Predictive Modeling ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives.This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
De Novo Design Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space to identify novel and potent analogs of the core scaffold.This can lead to the discovery of compounds with improved efficacy and novel mechanisms of action.
Virtual Screening AI-powered virtual screening can rapidly screen large compound libraries against a specific biological target to identify potential hits with a higher probability of success.This accelerates the initial stages of drug discovery by prioritizing compounds for experimental validation.
Structure-Activity Relationship (SAR) Analysis ML can help to elucidate complex structure-activity relationships, identifying key molecular features that contribute to a compound's biological activity.This provides valuable insights for the rational design of more potent and selective compounds.

Application of Advanced Biophysical Techniques for Ligand-Target Characterization

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide invaluable insights into these interactions.

Key Biophysical Methods and Their Contributions:

TechniqueInformation GainedSignificance in Drug Discovery
Surface Plasmon Resonance (SPR) Provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity.Allows for the rapid screening of compounds and detailed characterization of the binding dynamics of promising leads. bioradiations.comresearchgate.net
Isothermal Titration Calorimetry (ITC) Directly measures the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govOffers a complete thermodynamic profile of the interaction, aiding in the understanding of the driving forces behind binding and guiding lead optimization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Can identify the binding site on the target protein and provide information about the conformation of the ligand when bound. nih.govnorthwestern.eduCrucial for structure-based drug design and for understanding the molecular basis of selectivity. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Enables the high-resolution structural determination of large protein-ligand complexes in their near-native state. frontiersin.orgthermofisher.comProvides detailed structural blueprints for understanding the binding mode and for designing more potent and specific inhibitors. frontiersin.orgnanoimagingservices.com

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The multifaceted nature of drug discovery necessitates a collaborative approach, bringing together expertise from various scientific disciplines. The future development of this compound will be significantly enhanced by fostering collaborations between academic researchers, pharmaceutical companies, and non-profit organizations.

Models for Collaborative Research:

Academic-Industry Partnerships: These collaborations can bridge the gap between basic research and clinical development. Academic labs can provide expertise in target identification and mechanism of action studies, while industry partners can offer resources for high-throughput screening, medicinal chemistry optimization, and clinical trials. acs.orgdrugbank.com

Open Innovation Platforms: These initiatives encourage the sharing of data, tools, and knowledge to accelerate drug discovery. genesis-biomed.com By participating in open innovation consortia, researchers can access a wider range of expertise and resources, fostering a more collaborative and efficient research ecosystem. genesis-biomed.com

Public-Private Partnerships (PPPs): PPPs, often involving government funding agencies, academic institutions, and pharmaceutical companies, can de-risk early-stage drug discovery projects and address unmet medical needs, particularly in less profitable areas such as rare and neglected diseases.

Interdisciplinary Research Consortia: The formation of consortia focused on specific families of compounds, such as heterocyclic chemistry, can bring together chemists, biologists, and clinicians to collectively advance the field.

By embracing these future directions and emerging research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and effective therapies for a range of human diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.